3-Chloro-5-(pentafluorosulfur)benzylamine

説明

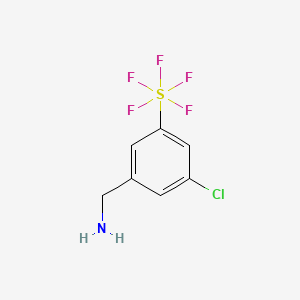

3-Chloro-5-(pentafluorosulfur)benzylamine (CAS: 1240257-89-9) is a fluorinated benzylamine derivative characterized by a chlorine atom at the 3-position and a pentafluorosulfur (SF₅) group at the 5-position of the benzene ring. Its molecular formula is C₇H₆ClF₅NS, with a molecular weight of 267.64 g/mol (estimated from analogs in ). This compound is primarily utilized as a synthetic intermediate in medicinal chemistry, particularly for constructing amide-linked pharmacophores in drug discovery programs targeting infectious diseases or inflammation .

The SF₅ group confers high electronegativity and lipophilicity, which can enhance binding affinity to biological targets and improve metabolic stability compared to non-fluorinated or trifluoromethyl (CF₃) analogs . Its hydrochloride salt (CAS: 54-PC37886) is commercially available for research use .

特性

IUPAC Name |

[3-chloro-5-(pentafluoro-λ6-sulfanyl)phenyl]methanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7ClF5NS/c8-6-1-5(4-14)2-7(3-6)15(9,10,11,12)13/h1-3H,4,14H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VUWNYLVTMIHGGJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C=C1S(F)(F)(F)(F)F)Cl)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7ClF5NS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

267.65 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

生物活性

3-Chloro-5-(pentafluorosulfur)benzylamine is a novel compound that has garnered attention in the fields of medicinal chemistry and biological research due to its unique structural features and potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant studies.

Chemical Structure and Properties

The compound this compound features a chlorinated aromatic ring substituted with a pentafluorosulfur group. The presence of the pentafluorosulfur moiety enhances its reactivity and stability, making it a valuable candidate for further biological evaluation.

The biological activity of this compound is primarily attributed to its ability to interact with various biological macromolecules, including enzymes and receptors. The mechanism involves:

- Covalent Bond Formation : The pentafluorosulfur group can form stable covalent bonds with nucleophilic sites on target proteins, potentially leading to inhibition or modulation of enzyme activity.

- Receptor Binding : The compound may act as an antagonist or agonist at specific receptors, influencing cellular signaling pathways.

Biological Activity Assessment

Recent studies have investigated the antimicrobial properties of this compound, particularly against Mycobacterium tuberculosis (Mtb). The following data summarizes the findings from various assays:

| Compound | MIC (μM) | Activity Type | Notes |

|---|---|---|---|

| This compound | <0.1 | Antimicrobial | Effective against replicating Mtb strains |

| Related Compounds (e.g., SF5-bearing analogs) | <0.01 | Antimicrobial | Showed higher potency in macrophage assays |

Case Studies

-

Antimicrobial Activity Against Mtb :

A study evaluated several pentafluorosulfur-containing compounds against Mtb H37Rv. The results indicated that this compound exhibited sub-micromolar potency, particularly effective in inhibiting intracellular Mtb, which is known to be more challenging to target . -

In Vitro ADME Properties :

The pharmacokinetic profile of this compound was assessed through various in vitro assays. It demonstrated favorable absorption, distribution, metabolism, and excretion (ADME) characteristics compared to its trifluoromethyl counterparts. Notably, it had high plasma protein binding (over 99%), indicating potential for prolonged action in vivo .

Therapeutic Potential

Given its promising biological activity, this compound holds potential for development into therapeutic agents targeting infectious diseases, particularly drug-resistant tuberculosis strains. Its unique chemical structure may also allow for modifications that enhance efficacy or reduce toxicity.

科学的研究の応用

Scientific Research Applications

1. Organic Synthesis

3-Chloro-5-(pentafluorosulfur)benzylamine serves as a building block in organic synthesis. Its unique structure allows for the formation of complex molecules through nucleophilic substitution reactions, where the amine group can react with electrophiles to create various derivatives. This property is particularly useful in developing new materials and specialty chemicals.

2. Medicinal Chemistry

The compound has been investigated for its potential application in drug discovery. Research indicates that compounds containing the pentafluorosulfur moiety may exhibit enhanced metabolic stability and selectivity compared to their trifluoromethyl counterparts . Notably, studies have shown that derivatives of this compound possess significant activity against Mycobacterium tuberculosis, with some exhibiting sub-micromolar potency (MIC < 100 nM) against drug-resistant strains .

3. Biological Activity

Research has highlighted the biological activity of this compound, particularly its inhibitory effects on certain enzymes. This suggests potential applications in treating diseases related to enzyme dysfunction. The compound's interactions with biomolecules can lead to covalent bond formation, which is crucial for its biological efficacy .

Case Studies

Case Study 1: Antitubercular Activity

A study evaluated several pentafluorosulfanyl compounds for their activity against Mycobacterium tuberculosis. Compounds derived from this compound demonstrated remarkable potency against intracellular bacteria, indicating their potential as therapeutic agents for tuberculosis treatment .

Case Study 2: Enzyme Inhibition

Another investigation focused on the enzyme inhibition properties of pentafluorosulfur-containing compounds. The results showed that these compounds could effectively inhibit specific enzymes involved in metabolic pathways, highlighting their potential for developing new drugs targeting metabolic disorders.

類似化合物との比較

Comparison with Structural Analogs

Substituent Effects on Physicochemical Properties

The table below compares key structural and physicochemical properties of 3-Chloro-5-(pentafluorosulfur)benzylamine with its closest analogs:

Key Observations:

SF₅ vs. CF₅ : The SF₅ group in the target compound increases molecular weight and lipophilicity (clogP ~4.5) compared to CF₃ analogs, which may improve membrane permeability and target engagement .

Halogen Effects: Replacing fluorine with chlorine at the 3-position (e.g., 3-Fluoro-5-(SF₅)benzylamine vs.

準備方法

Starting Materials and Key Intermediates

- 3-Chloro-5-(pentafluorothio)benzylamine is commercially available with CAS number 1240257-82-2 and molecular formula C7H7ClF5NS.

- The compound can be sourced from suppliers such as Thermo Scientific Alfa Aesar, indicating established synthetic routes for its preparation.

Introduction of the SF5 Group

- The pentafluorosulfanyl group is typically introduced via electrophilic or nucleophilic fluorination of sulfur-containing precursors or by direct substitution using SF5-containing reagents.

- Literature reports highlight the use of pentafluorosulfanyl-substituted building blocks as starting materials for further functionalization.

Amination to Benzylamine

- The benzylamine functionality is introduced by reduction of nitrile precursors or by substitution reactions on halogenated intermediates.

- For example, analogous methods for related compounds (e.g., 3-chloro-5-(difluoromethoxy)benzylamine) involve:

Though this exact method is for difluoromethoxy analogs, it provides insight into the controlled reduction strategies applicable to benzylamine formation in fluorinated aromatic compounds.

Experimental Conditions and Parameters

| Step | Reaction Type | Reagents & Conditions | Temperature | Time | Notes |

|---|---|---|---|---|---|

| 1 | Pentafluorosulfanyl introduction | SF5-containing reagents or substitution on aromatic precursors | Variable, often elevated | Hours | Requires inert atmosphere and controlled fluorination |

| 2 | Amination (Nitrile reduction) | Borane dimethylsulfide complex in anhydrous tetrahydrofuran | 30–65 °C | 2–30 hours | Nitrogen protection essential for moisture-sensitive reagents |

| Alternative | Direct substitution | Halogenated benzyl intermediates with ammonia or amines | Mild heating | Variable | May require catalysts or phase-transfer agents |

Research Findings and Analytical Data

- The commercially available 3-chloro-5-(pentafluorothio)benzylamine is supplied with a purity of approximately 97%, indicating robust synthetic and purification methods.

- Compounds containing the SF5 group demonstrate enhanced metabolic stability and lipophilicity, which is advantageous in drug design.

- Synthesis of SF5-bearing benzylamines has been successfully integrated into medicinal chemistry workflows, including amide bond formation via EDC-mediated coupling, demonstrating functional group compatibility and synthetic versatility.

Summary Table of Preparation Method Attributes

| Aspect | Description |

|---|---|

| Key Starting Materials | 3-chloro-substituted aromatic precursors, SF5 reagents, nitriles |

| Main Synthetic Steps | SF5 group introduction, nitrile reduction or amination |

| Typical Reagents | Borane dimethylsulfide, sodium difluorochloroacetate (for related analogs), cesium carbonate (base) |

| Reaction Atmosphere | Nitrogen or inert atmosphere to prevent oxidation and moisture interference |

| Temperature Range | 30–150 °C depending on step |

| Reaction Time | 1–30 hours depending on step |

| Purity Achieved | ≥97% by commercial standards |

| Challenges | Handling of air-sensitive intermediates, control of regioselectivity, maintaining SF5 integrity |

Q & A

Q. What are the key challenges in synthesizing 3-Chloro-5-(pentafluorosulfur)benzylamine, and what methodologies address them?

The synthesis of this compound involves introducing the pentafluorosulfur (SF₅) group, which requires precise radical addition or EDC-mediated coupling. For example, SF₅-bearing benzylamines are synthesized via amide bond formation using 3-(pentafluorosulfur)benzylamine as a precursor, coupled with imidazo[1,2-a]pyridine cores under EDC activation . Challenges include controlling regioselectivity during SF₅ incorporation and avoiding side reactions with electron-rich aromatic systems. Purity is ensured through column chromatography and spectroscopic validation (¹H/¹³C NMR, HRMS).

Q. How can researchers characterize the electrophoretic migration behavior of this compound in discontinuous buffer systems?

Capillary electrophoresis (CE) with discontinuous buffers is a robust method. Simulations (e.g., Simul 5) predict ion migration patterns by modeling pH gradients and electric fields. Experimental validation involves tracking the compound’s cathodic movement in basic buffers (e.g., benzylamine migrates similarly to ammonium ions). Discrepancies between simulated and experimental results are resolved by adjusting buffer ion mobility coefficients or pH discontinuities .

Q. What structural features of this compound influence its bioactivity compared to CF₃ or other halogenated analogs?

The SF₅ group enhances lipophilicity (clogP ~4.5) and metabolic stability compared to trifluoromethyl (CF₃) groups. For instance, SF₅-containing imidazo[1,2-a]pyridines exhibit lower cytotoxicity (IC₅₀ >25 μM) and higher antitubercular potency (MIC = 0.004–0.03 μM) than CF₃ analogs. The chlorine atom at position 3 sterically hinders enzymatic degradation, further improving pharmacokinetics .

Advanced Research Questions

Q. How can researchers resolve contradictions between in vitro potency and in vivo efficacy for SF₅-substituted benzylamine derivatives?

Discrepancies often arise from differences in bioavailability or off-target effects. Strategies include:

- Pharmacokinetic profiling : Measure plasma stability, protein binding, and metabolic clearance using LC-MS/MS.

- Tissue distribution studies : Radiolabel the compound (e.g., ¹⁴C) to track accumulation in target organs.

- Dose optimization : Adjust dosing regimens based on half-life data from animal models .

Q. What experimental designs are optimal for studying the metabolic stability of this compound?

Use hepatocyte microsomal assays (human/rodent) to identify metabolic pathways. Key steps:

- Incubation : Expose the compound to NADPH-fortified microsomes at 37°C.

- Metabolite identification : Employ UPLC-QTOF-MS to detect phase I/II metabolites.

- Kinetic analysis : Calculate intrinsic clearance (CLint) using the substrate depletion method. Compare results across species to predict human metabolic fate .

Q. How does the SF₅ group affect the compound’s interaction with biological targets at the molecular level?

Computational docking and molecular dynamics (MD) simulations reveal that the SF₅ group’s electronegativity and steric bulk alter binding affinity. For example:

- Hydrophobic pockets : SF₅ fits into lipophilic regions of enzyme active sites (e.g., Mycobacterium tuberculosis enoyl-ACP reductase).

- Electrostatic interactions : Partial charges on fluorine atoms form weak hydrogen bonds with catalytic residues. Validate predictions via mutagenesis studies or isothermal titration calorimetry (ITC) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。